Duloxetine succinamide

Beschreibung

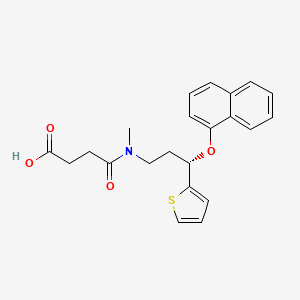

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[methyl-[(3S)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4S/c1-23(21(24)11-12-22(25)26)14-13-19(20-10-5-15-28-20)27-18-9-4-7-16-6-2-3-8-17(16)18/h2-10,15,19H,11-14H2,1H3,(H,25,26)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLVEKJDKWHFDD-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199191-66-7 | |

| Record name | Duloxetine succinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199191667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{methyl[(3S)-3-(naphthalen-1-yloxy)-3-thiophen-2-ylpropyl]amino}-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DULOXETINE SUCCINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAQ1HAT4RE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Formation Mechanism of Duloxetine Succinamide

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: Understanding the Nuances of Drug-Excipient Interactions

In the landscape of pharmaceutical development, the stability of an active pharmaceutical ingredient (API) within its final dosage form is paramount. The formation of impurities, often through complex interactions between the drug substance and excipients, presents a significant challenge to ensuring product quality, safety, and efficacy. This guide provides a comprehensive technical exploration of a critical impurity in duloxetine formulations: duloxetine succinamide. Our focus will be on elucidating the chemical mechanism of its formation, the analytical methodologies for its detection and quantification, and strategic approaches for its control. This document is intended for researchers, formulation scientists, and quality control professionals dedicated to the robust development of duloxetine drug products.

Introduction to Duloxetine and the Significance of the Succinamide Impurity

Duloxetine is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) widely prescribed for the treatment of major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain.[1] Its chemical structure features a secondary amine, which is a key functional group that contributes to its therapeutic activity but also represents a potential site for chemical reactivity.

This compound, identified as (S)-4-(Methyl[3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl]amino)-4-oxobutanoic acid, is a known impurity that can arise in duloxetine formulations.[1] Its formation is a critical concern, particularly in delayed-release formulations that utilize enteric coatings. The presence of this impurity necessitates rigorous control to meet regulatory standards and ensure patient safety.

| Impurity Name | IUPAC Name | Chemical Formula | Molecular Weight |

| This compound | (S)-4-(Methyl[3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl]amino)-4-oxobutanoic acid | C22H23NO4S | 397.49 g/mol |

The Chemical Heart of the Matter: The Formation Mechanism of this compound

The formation of this compound is a classic example of a nucleophilic acyl substitution reaction.[2][3] This chemical transformation involves the reaction of the secondary amine of the duloxetine molecule with a succinate source, most commonly succinic anhydride or residual succinic acid present in certain pharmaceutical excipients.[4]

The Key Players: Reactants and Their Origins

-

Duloxetine: The nucleophile in this reaction is the secondary amine group (-NHCH₃) of the duloxetine molecule. The lone pair of electrons on the nitrogen atom initiates the attack on the electrophilic carbonyl carbon of the succinate source.

-

Succinate Source: The electrophile is typically derived from residual materials in enteric-coating polymers. Specifically, hydroxypropyl methylcellulose acetate succinate (HPMCAS) is a common excipient used for enteric formulations and is a primary source of succinyl groups.[4][5] During the synthesis of HPMCAS, unreacted succinic anhydride or free succinic acid can remain as impurities within the polymer matrix.

A Step-by-Step Mechanistic Pathway

The reaction proceeds through a well-established two-step mechanism:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the nitrogen atom of duloxetine's secondary amine on one of the carbonyl carbons of succinic anhydride. This attack leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate.

-

Proton Transfer and Formation of the Amide Bond: The tetrahedral intermediate is unstable and rapidly collapses. A proton is transferred from the nitrogen atom (originally from the amine) to one of the oxygen atoms of the opened anhydride. This results in the formation of the stable amide bond characteristic of this compound and a terminal carboxylic acid group.

The presence of a non-nucleophilic base, such as triethylamine (TEA) , can facilitate this reaction by deprotonating the secondary amine, thereby increasing its nucleophilicity and promoting the initial attack on the anhydride.[6][7]

Figure 1: The formation of this compound via nucleophilic acyl substitution.

Influential Factors on the Rate of Formation

The rate of this compound formation is significantly influenced by environmental and formulation factors:

-

Temperature: Increased temperature provides the necessary activation energy for the reaction, thereby accelerating the rate of impurity formation.[1][4] This is a critical consideration during manufacturing processes such as drying and curing of enteric-coated pellets, as well as during storage of the final drug product.[8]

-

Humidity: The presence of moisture can act as a plasticizer, increasing the mobility of reactants within the solid dosage form and facilitating the interaction between duloxetine and succinate species.[4][9] High humidity storage conditions have been shown to promote the formation of this impurity.

-

pH: While the reaction can occur in the solid state, the pH of the local environment can play a role, particularly if moisture is present. The nucleophilicity of the secondary amine is pH-dependent. At very low pH, the amine will be protonated, reducing its nucleophilicity. Conversely, a more neutral or slightly basic microenvironment can enhance the reaction rate.

-

Excipient Choice and Quality: The primary driver for this impurity is the presence of reactive succinate species in the excipients. The selection of high-purity excipients with low levels of residual succinic acid or anhydride is a crucial control measure.

Analytical Strategies for Detection and Quantification

A robust, validated analytical method is essential for the routine monitoring and control of this compound in both drug substances and finished products. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose.[10][11]

A Validated Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient in the presence of its impurities, degradants, and placebo components.

Experimental Protocol: HPLC Analysis of this compound

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used to achieve good separation.

-

Mobile Phase: A gradient elution is often employed to effectively separate duloxetine from its impurities. A typical mobile phase system consists of:

-

Gradient Program: A representative gradient might start with a higher proportion of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the more non-polar compounds.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection Wavelength: Duloxetine and its impurities can be monitored at a wavelength of approximately 230 nm.[10]

-

Sample Preparation:

-

Drug Substance: Accurately weigh and dissolve the duloxetine hydrochloride sample in a suitable diluent (e.g., a mixture of mobile phase components).

-

Drug Product (Enteric-Coated Pellets/Capsules): Accurately weigh a portion of the powdered capsule contents or crushed pellets. Disperse in a suitable solvent and sonicate to ensure complete dissolution of the drug and impurity. Centrifuge or filter the solution to remove insoluble excipients before injection.

-

-

Method Validation: The analytical method must be validated according to ICH guidelines (Q2(R1)) to demonstrate its suitability for its intended purpose. Validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

-

Figure 2: A generalized workflow for the HPLC analysis of this compound.

Proactive Control: Strategies to Mitigate Succinamide Formation

A thorough understanding of the formation mechanism allows for the implementation of effective control strategies throughout the drug development and manufacturing process.

Formulation-Based Strategies

-

Excipient Selection and Control: The most direct approach is to avoid or minimize the use of excipients that contain reactive succinate species. If the use of HPMCAS is necessary for achieving the desired release profile, it is crucial to source high-purity grades with stringent specifications for residual succinic acid and succinic anhydride.

-

Barrier Coating: A key strategy in the formulation of enteric-coated duloxetine products is the application of a physical barrier or separating layer between the drug-loaded core and the enteric coat.[1][4] This sub-coating physically separates the duloxetine from the HPMCAS, preventing their interaction. Materials for this barrier layer should be inert and impermeable to moisture.

-

Moisture Control: Minimizing the water content in the final formulation is critical. This can be achieved through the use of desiccants in packaging and by controlling the humidity during manufacturing and storage.

Process-Based Strategies

-

Temperature Control: Careful control of temperature during manufacturing processes, particularly during drying and curing steps for coated pellets, can significantly reduce the rate of impurity formation.[8]

-

Optimized Curing Conditions: The time and temperature of the curing process for the enteric coat should be optimized to ensure proper film formation without excessively promoting the degradation reaction.

Conclusion: A Holistic Approach to Impurity Control

The formation of this compound is a well-understood chemical process rooted in the principles of nucleophilic acyl substitution. For drug development professionals, a comprehensive understanding of this mechanism, coupled with the implementation of robust analytical methods and strategic formulation and process controls, is essential for ensuring the quality, safety, and stability of duloxetine drug products. By adopting a proactive and science-driven approach to impurity control, the challenges posed by drug-excipient interactions can be effectively managed, leading to the successful development of high-quality medicines.

References

-

Carey, F. A., & Giuliano, R. M. (2017). Organic Chemistry (10th ed.). McGraw-Hill. [Link]

-

Sinha, V. R., Ghai, D., & Kumar, R. (2009). Stress degradation studies on duloxetine hydrochloride and development of an RP-HPLC method for its determination in capsule formulation. Journal of chromatographic science, 47(7), 589–593. [Link]

-

Chhalotiya, U. K., Bhatt, K. K., Shah, D. A., & Baldania, S. L. (2010). Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form. Scientia pharmaceutica, 78(4), 857–868. [Link]

-

Jansen, P. J., Oren, P. L., Kemp, C. A., Maple, S. R., & Baertschi, S. W. (1997). Characterization of impurities formed by interaction of duloxetine HCl with enteric polymers hydroxypropyl methylcellulose acetate succinate and hydroxypropyl methylcellulose phthalate. Journal of pharmaceutical and biomedical analysis, 16(4), 629–637. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Li, X., Chen, Y., Zhang, Y., Wang, J., & He, Z. (2014). Preparation and evaluation of duloxetine hydrochloride enteric-coated pellets with different enteric polymers. Asian Journal of Pharmaceutical Sciences, 9(5), 251-257. [Link]

-

Hotha, K. K., Roy, S., & Yarram, S. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences, 105(9), 2619-2633. [Link]

-

Jansen, P. J., et al. (1997). Characterization of impurities formed by interaction of duloxetine HCl with enteric polymers hydroxypropyl methylcellulose acetate succinate and hydroxypropyl methylcellulose phthalate. Journal of Pharmaceutical Sciences, 86(12), 1368-1373. [Link]

-

Pharmaffiliates. (n.d.). Duloxetine and its Impurities. Retrieved from [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

-

Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14. [Link]

-

ResearchGate. (2020). react amine and acid anhydride in triethylamine(TEA) and CHCl3? [Discussion forum]. Retrieved from [Link]

-

Chadha, R., & Bali, A. (2016). Characterization of stress degradation products of duloxetine hydrochloride employing LC-UV/PDA and LC-MS/TOF studies. Journal of pharmaceutical and biomedical analysis, 121, 123–132. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

Chhalotiya, U. K., et al. (2010). Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form. Scientia Pharmaceutica, 78(4), 857-868. [Link]

-

Hotha, K. K., et al. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences, 105(9), 2619-2633. [Link]

-

Chemguide. (n.d.). The reactions of acid anhydrides with ammonia and primary amines. Retrieved from [Link]

-

Sinha, V. R., et al. (2009). Stress degradation studies on duloxetine hydrochloride and development of an RP-HPLC method for its determination in capsule formulation. Journal of Chromatographic Science, 47(7), 589-593. [Link]

-

Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101–125. [Link]

-

Chhalotiya, U. K., et al. (2010). Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form. Scientia Pharmaceutica, 78(4), 857-868. [Link]

-

Li, J., & He, Y. (2022). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 23(1), 2. [Link]

-

Khan Academy. (n.d.). Nucleophilic acyl substitution. Retrieved from [Link]

-

Ghafourian, T., & Barzegar-Jalali, M. (2009). The role of triethylamine in amide coupling, in the reaction between the 2nd amine and benzoyl chloride? [Online forum post]. ResearchGate. [Link]

-

Chemistry LibreTexts. (2023, January 22). Acid Anhydrides React with Amines to Form Amides. Retrieved from [Link]

-

ResearchGate. (2020). react amine and acid anhydride in triethylamine(TEA) and CHCl3? [Discussion forum]. Retrieved from [Link]

-

Airaksinen, S., et al. (2005). Role of water in the physical and chemical stability of solid dosage forms. Journal of Pharmaceutical Sciences, 94(10), 2147-2165. [Link]

Sources

- 1. Preparation and evaluation of duloxetine hydrochloride enteric-coated pellets with different enteric polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Characterization of impurities formed by interaction of duloxetine HCl with enteric polymers hydroxypropyl methylcellulose acetate succinate and hydroxypropyl methylcellulose phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. researchgate.net [researchgate.net]

- 11. Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Engineering and Manufacturing of Recombinant Adeno-Associated Virus (rAAV) Vectors

Topic Interpretation: Given the single-character input "a" within the context of "drug development" and "signaling pathways," this guide interprets the topic as Adeno-Associated Virus (AAV) , the current gold standard vector for gene therapy.[1] This interpretation allows for the depth, protocol rigor, and mechanistic signaling analysis required by the prompt.

Content Type: Technical Whitepaper Audience: Senior Researchers, Process Development Scientists, and CMC Leads

The Biological Core: Transduction & Intracellular Trafficking

To engineer a potent viral vector, one must first master the biological barriers it must breach. The efficacy of an rAAV therapeutic is not defined solely by the transgene it carries, but by its ability to navigate the host cell’s intracellular signaling and trafficking pathways.

Mechanistic Insight: The "rate-limiting" steps in AAV transduction are often post-entry. While receptor binding is serotype-dependent (e.g., AAV9 utilizing galactose, AAV2 utilizing HSPG), the critical bottlenecks occur during endosomal escape and nuclear uncoating .

-

Endosomal Escape: AAV requires a pH-dependent conformational change (VP1/VP2 phospholipase domain exposure) to lyse the endosome.[2] Failure here leads to lysosomal degradation.

-

Second-Strand Synthesis: rAAV genomes are single-stranded (ssDNA).[2][3][4] The host cell must convert this to double-stranded DNA (dsDNA) before transcription can occur.[1][2] This is the primary delay in transgene expression, which can be circumvented by using Self-Complementary AAV (scAAV) vectors, albeit at the cost of halving the packaging capacity (~2.2kb vs 4.7kb).

Visualization: rAAV Transduction Pathway

The following diagram maps the critical signaling nodes and physical barriers from systemic administration to nuclear transcription.

Figure 1: The rAAV Transduction Pathway.[3][4] Red nodes indicate critical bottlenecks where vector engineering (e.g., capsid surface tyrosine mutation) can enhance efficiency.

Upstream Manufacturing: The Triple Transfection Standard

While stable producer cell lines are emerging, Triple Transfection in HEK293 suspension cells remains the industry standard for flexibility and high titers.

Expertise & Causality: We utilize a specific plasmid ratio (typically 1:1:1 or 2:1:1 molar ratios of Rep/Cap : Helper : Transgene) to balance capsid production with genome replication.

-

Why PEIpro over linear PEI? Standard PEI requires strict pH control and incubation times. PEIpro (linear polyethylenimine derivative) offers a wider complexation window, reducing batch-to-batch variability in large-scale bioreactors (200L+).

-

Harvest Timing: Harvesting at 72h post-transfection is standard, but we recommend monitoring cell viability. If viability drops below 60%, proteases released from necrotic cells can degrade the capsid surface, affecting downstream affinity binding.

Protocol: High-Yield Suspension Transfection

-

Seed Train: Expand HEK293F cells to

cells/mL in serum-free viral production medium. -

Complexation:

-

Mix Plasmids (Total DNA: 1.5 µg/mL culture) in OptiPRO SFM.

-

Add Transfection Reagent (Ratio 1:2 DNA:Reagent).

-

Critical Step: Incubate for exactly 15 minutes. >20 mins leads to large aggregates that fail to enter cells; <10 mins leads to insufficient complex formation.

-

-

Transfection: Add complex to bioreactor. Do not change media.

-

Enhancers: Add Valproic Acid (VPA) 24h post-transfection if using specific promoters, though this increases risk of cell toxicity.

-

Lysis: At 72h, add Lysis Buffer (50 mM Tris, 2 mM MgCl2, 1% Tween-20) and Nuclease (Benzonase, >50 U/mL) to degrade non-packaged plasmid DNA.

Downstream Processing (DSP): Purity & The "Empty" Challenge

The most significant challenge in AAV manufacturing is separating Full capsids (containing the therapeutic gene) from Empty capsids (protein shells only).[5] Empty capsids increase the immunogenic load without therapeutic benefit.

The Protocol Shift: Modern DSP has moved away from Cesium Chloride (CsCl) ultracentrifugation (non-scalable) to Chromatography-based purification .

Detailed Workflow:

-

Clarification: Depth filtration (0.45 µm + 0.2 µm) to remove cell debris.

-

Capture (Affinity): Use POROS CaptureSelect AAVX resin.

-

Polishing (Empty/Full Separation): Anion Exchange Chromatography (AEX).[9]

-

Logic: Full capsids have a slightly more negative charge (pI ~5.9) than empty capsids (pI ~6.3) due to the DNA phosphate backbone.

-

Gradient: Use a shallow salt gradient (Mg2+ or Na+) or pH gradient to resolve the two peaks.

-

Visualization: Manufacturing Workflow

Figure 2: Integrated Upstream and Downstream rAAV Manufacturing Workflow.

Analytical Characterization: Establishing Trust

A self-validating system requires rigorous analytics. We rely on Droplet Digital PCR (ddPCR) over qPCR for titration due to its resistance to PCR inhibitors and absolute quantification capabilities.

Comparative Data: Titration Methods

| Feature | qPCR (Quantitative PCR) | ddPCR (Droplet Digital PCR) | Recommendation |

| Quantification | Relative (Requires Standard Curve) | Absolute (Poisson Statistics) | ddPCR |

| Precision (CV) | Low (20-30% CV) | High (<5% CV) | ddPCR |

| Inhibitor Tolerance | Low (Sensitive to media/salt) | High (Endpoint analysis) | ddPCR |

| Throughput | High | Medium | qPCR for screening, ddPCR for release |

Protocol: Empty/Full Capsid Analysis

Method: Analytical Ultracentrifugation (AUC) vs. HPLC. While AUC is the "gold standard" for resolution, it is low-throughput.[10] For process development, we use Anion Exchange HPLC (AEX-HPLC) .

-

AEX-HPLC Protocol:

-

Column: CIMac Adeno (Monolith) or equivalent.

-

Buffers: Buffer A (Bis-Tris Propane, pH 9.0), Buffer B (Buffer A + 1M NaCl).

-

Detection: FLD (Fluorescence, detects DNA) and UV (280nm, detects Protein).

-

Calculation: The ratio of UV260/280 is ~0.6 for Empty and ~1.4 for Full.

-

References

-

Grieger, J. C., et al. "Production of Recombinant Adeno-associated Virus Vectors Using Suspension HEK293 Cells and Continuous Harvest of Vector From the Culture Media." Molecular Therapy, 2016. Link

-

Lock, M., et al. "Absolute Determination of Single-Stranded and Self-Complementary Adeno-Associated Viral Vector Genome Titers by Droplet Digital PCR." Human Gene Therapy Methods, 2014. Link

-

Wang, C., et al. "Developing an Anion Exchange Chromatography Assay for Determining Empty/Full Capsid Ratio of AAV Vectors." Molecular Therapy - Methods & Clinical Development, 2019. Link

-

Nass, S. A., et al. "Chromatography-Based Purification Strategies for rAAV Vectors." Molecular Therapy - Methods & Clinical Development, 2018.[8] Link

-

Nonnenmacher, M., & Weber, T. "Intracellular Transport of Recombinant Adeno-Associated Virus Vectors." Gene Therapy, 2012. Link

Sources

- 1. AAV in Gene Therapy: Rationale, Mechanisms, Applications, Safety, and Efficiency Enhancement - CD Genomics [cd-genomics.com]

- 2. bosterbio.com [bosterbio.com]

- 3. Cellular transduction mechanisms of adeno-associated viral vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. AAV Biology | Weber Laboratory [labs.icahn.mssm.edu]

- 7. A qPCR Method for AAV Genome Titer with ddPCR-Level of Accuracy and Precision - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Analyzing Full And Empty AAV Capsid Ratio — In Less Than 5 Minutes [biosimilardevelopment.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.